molecular formula C6H4BrN2NaO2 B1405387 Sodium 2-(5-bromopyrimidin-4-yl)acetate CAS No. 1803611-95-1

Sodium 2-(5-bromopyrimidin-4-yl)acetate

Cat. No.: B1405387
CAS No.: 1803611-95-1
M. Wt: 239 g/mol
InChI Key: OMBZVUFCLOBSBV-UHFFFAOYSA-M
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Description

Sodium 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound with the molecular formula C6H4BrN2NaO2 and a molecular weight of 239 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(5-bromopyrimidin-4-yl)acetate typically involves the bromination of pyrimidine derivatives followed by the introduction of the acetate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The acetate group can be introduced through esterification reactions using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(5-bromopyrimidin-4-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The acetate group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions typically occur under mild to moderate temperatures (25-80°C) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Hydrolysis: Basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions are commonly employed.

Major Products:

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyrimidines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Sodium 2-(5-bromopyrimidin-4-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, where its bromopyrimidine core structure is a key component.

Mechanism of Action

The mechanism of action of sodium 2-(5-bromopyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The bromopyrimidine core can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • Sodium 2-(4-chloropyrimidin-5-yl)acetate
  • Sodium 2-(4-fluoropyrimidin-5-yl)acetate
  • Sodium 2-(4-iodopyrimidin-5-yl)acetate

Comparison: Sodium 2-(5-bromopyrimidin-4-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in medicinal chemistry and materials science .

Biological Activity

Sodium 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromopyrimidine core, which is known for its ability to act as an enzyme inhibitor and modulate various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H6BrN1O2\text{C}_7\text{H}_6\text{BrN}_1\text{O}_2

This compound contains a bromine atom at the 5-position of the pyrimidine ring, which influences its chemical reactivity and biological activity.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The bromopyrimidine structure can inhibit various enzymes and receptors, particularly kinases involved in cellular signaling pathways. This inhibition can affect processes such as:

  • Cell Proliferation : By modulating kinase activity, the compound may influence cell growth and division.
  • Apoptosis : Inhibition of certain pathways can lead to increased apoptosis in cancer cells.
  • Inflammation : The compound has shown potential in reducing inflammatory responses by targeting specific signaling proteins.

In Vitro Studies

Several studies have investigated the inhibitory effects of this compound on different enzymes. For instance:

  • Kinase Inhibition : Research indicates that this compound effectively inhibits adenosine kinase and other tyrosine kinases, with IC50 values demonstrating significant potency (e.g., IC50 < 10 µM) against these targets .

Case Studies

  • Anti-Cancer Activity : A study involving MCF7 breast cancer cells reported that this compound induced apoptosis through the activation of p53 signaling pathways . This suggests its potential as a therapeutic agent in oncology.
  • Anti-inflammatory Effects : In models of inflammation, the compound reduced pro-inflammatory cytokine levels, indicating its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Sodium 2-(4-chloropyrimidin-5-yl)acetateContains chlorine instead of bromineModerate kinase inhibition
Sodium 2-(4-fluoropyrimidin-5-yl)acetateContains fluorineLower anti-cancer activity
Sodium 2-(4-iodopyrimidin-5-yl)acetateContains iodineSimilar enzyme inhibition characteristics

The presence of bromine in this compound enhances its reactivity and specificity compared to its chloro and fluoro analogs, making it a valuable candidate for further drug development .

Applications in Research

This compound is utilized in various research fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex pyrimidine derivatives.
  • Biological Studies : Used to explore enzyme inhibition mechanisms and cellular signaling pathways.
  • Pharmaceutical Development : Investigated for potential therapeutic applications in treating cancer and inflammatory diseases.

Properties

IUPAC Name

sodium;2-(5-bromopyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBZVUFCLOBSBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-95-1
Record name sodium 2-(5-bromopyrimidin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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